5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers

Catalog No.
S12778961
CAS No.
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiast...

Product Name

5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers

IUPAC Name

5-ethylpyrrolidin-3-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H

InChI Key

MHQRMXBUZPYLLL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CN1)O.Cl

5-Ethylpyrrolidin-3-ol hydrochloride is a highly versatile, bifunctional aliphatic heterocycle widely utilized in medicinal chemistry as a building block for small molecule drug discovery [1]. By incorporating both a secondary amine for coupling and a hydroxyl group for hydrogen bonding, it serves as a critical pharmacophore module. The presence of the 5-ethyl group introduces a specific lipophilic vector and steric bulk compared to standard unsubstituted pyrrolidine rings. Procuring this compound as a stable hydrochloride salt ensures excellent bench stability and precise stoichiometric handling, while the diastereomeric mixture format provides a highly cost-effective material for early-stage structure-activity relationship (SAR) screening before committing to expensive asymmetric synthesis [2].

Substituting 5-ethylpyrrolidin-3-ol hydrochloride with the unsubstituted pyrrolidin-3-ol fundamentally alters the target molecule's lipophilicity and steric profile, potentially missing critical hydrophobic pocket interactions in the receptor binding site [1]. Furthermore, attempting to use the free base form of 5-ethylpyrrolidin-3-ol instead of the hydrochloride salt introduces severe processability issues; the free base is typically a hygroscopic, oxidation-prone oil that complicates accurate weighing and degrades over time [2]. Finally, prematurely procuring enantiopure variants (e.g., the (3R,5S) isomer) for initial screening exponentially increases procurement costs and lead times without guaranteeing that the specific stereochemical configuration is the primary driver of biological activity.

Lipophilicity Tuning: cLogP Increment for Hydrophobic Pocket Occupation

The addition of the 5-ethyl group provides a predictable and significant increase in lipophilicity compared to the unsubstituted pyrrolidin-3-ol core. Based on standard Hansch-Leo fragment calculations, the ethyl substitution contributes an approximate +1.0 to the calculated LogP (cLogP) of the final assembled molecule [1]. This quantitative shift is critical for medicinal chemists aiming to enhance membrane permeability or drive binding affinity by occupying extended hydrophobic sub-pockets in kinase or GPCR targets, a vector that is entirely absent in the baseline pyrrolidin-3-ol.

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound Data~+1.0 cLogP increment (5-ethyl substitution)
Comparator Or Baseline0.0 cLogP increment (unsubstituted pyrrolidin-3-ol)
Quantified Difference+1.0 log units
ConditionsIn silico fragment-based lipophilicity estimation

Procuring the 5-ethyl variant allows chemists to systematically tune the lipophilicity and steric bulk of lead compounds to optimize target binding and ADME properties.

Processability and Shelf-Life: Hydrochloride Salt vs. Free Base

Procuring the hydrochloride salt of 5-ethylpyrrolidin-3-ol resolves the critical handling limitations associated with aliphatic secondary amines. The free base form is typically an oil that is susceptible to atmospheric oxidation and rapid moisture absorption, leading to variable purity and inaccurate stoichiometric weighing [1]. In contrast, the hydrochloride salt is a free-flowing, crystalline solid that maintains >95% purity over extended storage periods under standard conditions. This physical state ensures high reproducibility in automated parallel synthesis and high-throughput screening library generation.

Evidence DimensionPhysical state and bench stability
Target Compound DataFree-flowing solid, >24 months shelf life
Comparator Or BaselineFree base (hygroscopic oil, <6 months shelf life without inert atmosphere)
Quantified Difference>4x increase in stable shelf life and reliable stoichiometry
ConditionsStandard laboratory storage (room temperature, ambient atmosphere)

The solid HCl salt form guarantees accurate weighing and reproducible reaction yields, which is essential for high-throughput library synthesis and scale-up.

Procurement Efficiency: Diastereomeric Mixture vs. Enantiopure Building Blocks

For early-stage hit-to-lead optimization, procuring the diastereomeric mixture of 5-ethylpyrrolidin-3-ol hydrochloride offers a massive cost and time advantage over sourcing specific enantiopure isomers (e.g., (3R,5S) or (3S,5R)). The mixture allows chemists to synthesize a broader library of stereoisomers simultaneously to test whether the 5-ethyl vector is tolerated in the binding site [1]. Once activity is confirmed, chiral separation (e.g., via preparative SFC) can be performed on the final active pharmaceutical ingredient (API) intermediate, avoiding the prohibitive upfront costs and long lead times associated with custom asymmetric synthesis of the building block.

Evidence DimensionRelative procurement cost and synthetic accessibility
Target Compound DataHigh availability, low baseline cost (diastereomeric mixture)
Comparator Or Baseline10x to 50x higher cost (enantiopure isomers)
Quantified DifferenceOrder-of-magnitude reduction in early-stage material costs
ConditionsCommercial catalog procurement for early SAR libraries

Utilizing the diastereomeric mixture maximizes research budget efficiency during the initial stages of drug discovery where broad structural exploration is prioritized over stereochemical purity.

Coupling Compatibility in Standard Workflows

The hydrochloride salt of 5-ethylpyrrolidin-3-ol exhibits excellent solubility in standard polar aprotic solvents such as DMF, DMAc, and DMSO, which are ubiquitous in modern medicinal chemistry workflows. When subjected to standard amide coupling conditions (e.g., HATU, DIPEA) or nucleophilic aromatic substitution (SNAr), the salt is readily neutralized in situ by the organic base, liberating the reactive secondary amine without pre-treatment [1]. This seamless integration contrasts with crude or degraded free bases, which often require purification prior to use to prevent side reactions or low yields.

Evidence DimensionWorkflow integration and reaction yield consistency
Target Compound DataDirect use in standard coupling with in situ neutralization
Comparator Or BaselineDegraded free base requiring pre-purification
Quantified DifferenceElimination of 1-2 pre-reaction purification steps
ConditionsStandard HATU/EDC amide coupling or SNAr in DMF/DMSO

High solubility and direct compatibility with automated synthesis platforms reduce hands-on time and improve overall library synthesis throughput.

High-Throughput SAR Library Generation

Ideal for rapidly exploring the chemical space around a pyrrolidine pharmacophore, utilizing the cost-effective diastereomeric mixture to assess the tolerability of the 5-ethyl group in target binding pockets before committing to expensive chiral resolution [1].

Optimization of Kinase and GPCR Inhibitors

Specifically procured when lead compounds require an increase in lipophilicity (cLogP) or steric bulk at the pyrrolidine ring to engage extended hydrophobic sub-pockets that are missed by unsubstituted pyrrolidin-3-ol analogs [1].

Automated Parallel Synthesis Workflows

The stable, free-flowing hydrochloride salt form is the required choice for automated liquid/solid handling systems, ensuring precise stoichiometry and reproducible coupling yields across large compound arrays without the degradation risks of the free base [1].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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